molecular formula C6H8O B1205762 2,4-Dimethylfuran CAS No. 3710-43-8

2,4-Dimethylfuran

Cat. No.: B1205762
CAS No.: 3710-43-8
M. Wt: 96.13 g/mol
InChI Key: AABTWRKUKUPMJG-UHFFFAOYSA-N
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Description

2,4-Dimethylfuran is a heterocyclic organic compound with the molecular formula C₆H₈O . It is a derivative of furan, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 2,4-hexanedione in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, this compound can be produced from biomass-derived feedstocks. The process involves the catalytic conversion of lignocellulosic biomass to furfural, followed by further catalytic reactions to obtain this compound. This method is considered sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylfuran involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable oxidation products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Dimethylfuran, it exhibits different reactivity and stability profiles, making it suitable for specific applications in chemical synthesis and as a biofuel .

Properties

IUPAC Name

2,4-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABTWRKUKUPMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190602
Record name Furan, 2,4-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

94.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3710-43-8
Record name 2,4-Dimethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the structure of 2,4-dimethylfuran so interesting?

A1: this compound possesses a unique disubstitution pattern in its five-membered furan ring. This specific arrangement is highly desirable for various chemical applications but poses significant challenges in synthesis. []

Q2: How can this compound be synthesized?

A2: this compound can be produced from the more readily available isomer, 2,5-dimethylfuran, using a continuous process in a zeolite packed-bed flow reactor. [] This method offers a promising route for the valorization of biomass-derived molecules.

Q3: What type of catalyst is most effective for the isomerization of 2,5-dimethylfuran to this compound?

A3: Zeolites, specifically Ga-silicate (MFI type), have demonstrated superior performance compared to aluminum-containing ZSM-5 in catalyzing this isomerization. Ga-silicate exhibits higher selectivity towards this compound and experiences slower deactivation, making it a more efficient catalyst. []

Q4: How does the isomerization reaction proceed inside the zeolite catalyst?

A4: Density Functional Theory (DFT) calculations suggest that the reaction takes place within the zeolite channels. The acid sites present in the zeolite facilitate proton transfer, which is followed by the migration of a methyl group, ultimately leading to the formation of this compound from 2,5-dimethylfuran. []

Q5: Beyond its unique structure, what other properties make this compound significant?

A5: Research suggests that this compound, alongside other compounds like 2-methylfuran and n-alkanes, could potentially serve as a biochemical fossil. These compounds have been identified in the kerogen of ancient stromatolites. While further investigation is necessary to confirm their origin, their presence hints at the possibility of them being remnants of ancient carbohydrates dating back billions of years. []

Q6: Has this compound been found in any other natural sources?

A6: Yes, this compound has been identified as a volatile component in liquid smoke flavoring preparations derived from ingredients used in smoking large yellow croaker fish. These ingredients include black tea leaves, bread flour, and sugar. This finding suggests that this compound contributes to the characteristic flavor profile of the liquid smoke. []

Q7: Can this compound be used as a building block in organic synthesis?

A7: Absolutely. This compound serves as a versatile starting material in various synthetic applications. For instance, it has been utilized in the total synthesis of (±)-citreoviral, a natural product with potential biological activity. [] Additionally, it has been employed in the development of new approaches for synthesizing the side chain of mycolactones A and B, compounds of significant interest in medicinal chemistry. []

Q8: How does this compound behave in Diels-Alder reactions?

A8: this compound readily undergoes Diels-Alder reactions, demonstrating its versatility in constructing complex molecules. For example, it acts as a diene in its reaction with 1-cyanovinyl acetate, producing a Diels-Alder adduct. This adduct serves as a key intermediate in the stereoselective synthesis of various compounds, including derivatives of 2,4,6-trimethylcyclohex-4-ene-1,3-diol. These compounds hold potential as valuable building blocks for synthesizing polypropionate fragments containing four contiguous stereogenic centers. []

Q9: Are there any studies exploring the reactivity of this compound with other dienophiles?

A9: Yes, researchers have investigated the chemo- and site-selectivity of 1,1-bis(3,5-dimethyl-2-furyl)ethene (derived from this compound) in cycloaddition reactions. This polyene reacts with various dienophiles, including maleic anhydride, benzoquinone, and 1-cyanovinyl acetate, exclusively forming Diels-Alder adducts. [] Interestingly, it displays different regioselectivities with didehydrobenzene (benzyne) and dimethyl acetylenedicarboxylate, highlighting the influence of the dienophile on the reaction outcome. []

Q10: Can you provide an example where this compound acts as a building block in a multi-step synthesis?

A10: Certainly. A notable example is the stereoselective synthesis of (–)-xyloketal D and its enantiomer. This process leverages the reaction of an ortho-quinone methide with (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran. This diastereoselective inverse electron demand Diels–Alder reaction highlights the utility of this compound in constructing complex natural products. []

Q11: Are there any applications of this compound in materials chemistry?

A11: While the provided research doesn't delve into material-specific applications of this compound, its use as a building block in synthesizing complex molecules with multiple stereocenters suggests potential applications in materials science. The ability to control the stereochemistry of molecules is crucial in designing materials with specific properties. Further research could explore this avenue.

Q12: What is the significance of studying the ozonolysis of this compound?

A12: The ozonolysis of this compound, along with other methylated furans, provides valuable insights into the reactivity of bonds within the furan ring system. This research helps to understand the mechanism of ozone attack and the formation of various products, including dicarbonyl compounds like methylglyoxal. These findings are crucial for various applications, including atmospheric chemistry and the development of new synthetic methodologies. []

Q13: Can this compound be analyzed in complex mixtures?

A13: Yes, advanced analytical techniques allow for the detection and quantification of this compound in complex mixtures. For example, a combination of time-resolved Fourier transform infrared spectroscopy and ion–molecule-reaction mass spectrometry (IMR-MS) has been successfully employed to analyze this compound and its conversion products in real-time during catalytic reactions. This approach allows researchers to study reaction kinetics and selectivity under dynamic conditions. []

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